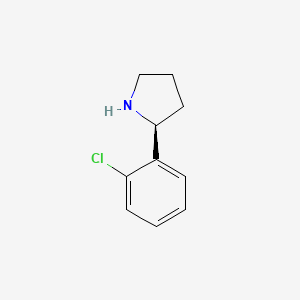
(2S)-2-(2-chlorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-(2-chlorophenyl)pyrrolidine” is a chemical compound used in scientific research. It has a molecular weight of 218.13 and its IUPAC name is (2S)-2-(2-chlorophenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular formula of “(2S)-2-(2-chlorophenyl)pyrrolidine” is C10H12ClN . The InChI code is 1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1 .Physical And Chemical Properties Analysis
“(2S)-2-(2-chlorophenyl)pyrrolidine” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique
Organic Synthesis
In organic chemistry, (2S)-2-(2-chlorophenyl)pyrrolidine is utilized as a building block for synthesizing complex organic molecules. Its presence in a compound can introduce chirality, which is crucial for the synthesis of enantiomerically pure substances, often required for pharmaceutical applications .
Pharmacological Studies
Pharmacological research often involves the study of bioactive compounds, and (2S)-2-(2-chlorophenyl)pyrrolidine has been used in this context. It can be a key intermediate in the synthesis of molecules designed to interact with specific receptors or enzymes within the body, aiding in the understanding of disease mechanisms and therapeutic effects .
Industrial Uses
The industrial applications of (2S)-2-(2-chlorophenyl)pyrrolidine include its use as an intermediate in the manufacture of various chemicals. Its role in the production of materials with specific optical properties is one example, as the chirality of the compound can influence the optical activity of the end products .
Medicinal Chemistry
In medicinal chemistry, (2S)-2-(2-chlorophenyl)pyrrolidine is valued for its potential to create new medicinal agents. Its chemical structure allows for modifications that can lead to the discovery of novel drugs with improved efficacy and safety profiles .
Chemical Research
(2S)-2-(2-chlorophenyl)pyrrolidine: is also a subject of interest in general chemical research. Scientists study its reactivity, stability, and interactions with other chemicals to expand the knowledge of pyrrolidine derivatives and their potential applications .
Biochemistry Applications
In biochemistry, (2S)-2-(2-chlorophenyl)pyrrolidine can be used to study enzyme-substrate interactions, as well as in the design of enzyme inhibitors. Its role in understanding the biochemical pathways is crucial for developing treatments for various metabolic disorders .
Neuroscience Research
Neuroscience research often involves the study of compounds that can affect the nervous system(2S)-2-(2-chlorophenyl)pyrrolidine may be used in the development of drugs targeting neurological conditions, such as neurodegenerative diseases or psychiatric disorders .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(2S)-2-(2-chlorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDPDJNNABZGP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Chlorophenyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


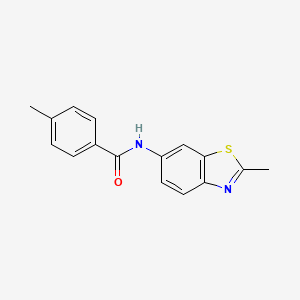
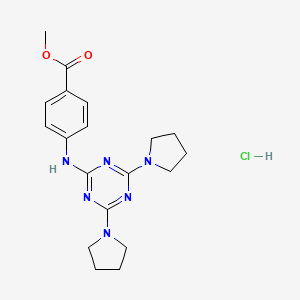
![2-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2747158.png)
![2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2747159.png)
![N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2747160.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-phenoxyethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2747161.png)
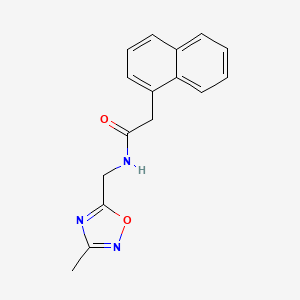
![[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2747165.png)

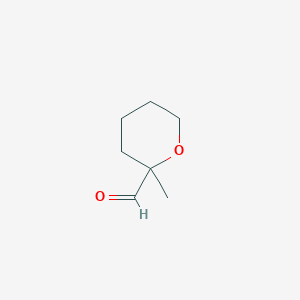
![(Z)-ethyl 2-(6-fluoro-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2747170.png)

